N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 5-chloro-2-methoxyphenyl group linked to a sulfonamide moiety, with a 2H-1,3-benzodioxol-5-ylmethyl substituent. This compound is synthesized through multi-step reactions, often involving sulfonylation of amine precursors. For example, related compounds are prepared by reacting biphenyl-4-sulfonyl chloride with ethyl 4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}benzoate in the presence of pyridine, yielding products with moderate efficiency (66% yield) . The benzodioxole ring and chlorine/methoxy substituents contribute to its electronic and steric properties, which are critical for biological interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYAHFBRRMXRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a palladium-catalyzed C-N cross-coupling reaction . The chlorinated methoxybenzene ring is then introduced via a substitution reaction, followed by the addition of the sulfonamide group under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The chlorine atom on the methoxybenzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong acids for sulfonamide formation, and oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized benzene derivatives .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Insights :
- The target compound’s synthesis likely follows methods similar to biphenyl sulfonamide derivatives, though its yield remains unspecified in available literature.
- Higher LogP values in biphenyl derivatives (e.g., Compound 108 ) suggest increased lipophilicity, which may influence membrane permeability and pharmacokinetics.
Mechanistic Considerations :
- The benzodioxole moiety may confer metabolic stability due to reduced oxidative degradation compared to non-fused rings.
- Chlorine and methoxy groups enhance electrophilicity and resonance effects, critical for target binding in sulfonamide-based drugs.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
IUPAC Name
The IUPAC name for this compound is This compound .
Molecular Formula
The molecular formula is .
Structure
The compound features a benzodioxole moiety linked to a chlorinated methoxybenzene sulfonamide structure. This unique arrangement suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, certain benzenesulfonamides have been shown to inhibit human carbonic anhydrase IX (hCA IX), an enzyme often overexpressed in tumors. In vitro studies revealed that modifications in the chemical structure can enhance the anticancer efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | hCA IX | 0.1348 | Enzyme inhibition |
| Compound B | MDA-MB-468 (breast cancer) | 3.99 | Apoptosis induction |
| Compound C | CCRF-CEM (leukemia) | 4.51 | Cell cycle arrest |
Antimicrobial Properties
Research has also suggested antimicrobial properties associated with compounds containing the sulfonamide group. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis.
The biological activity of this compound may involve:
- Enzyme Inhibition : The sulfonamide group acts as a competitive inhibitor for enzymes like hCA IX.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Cell Cycle Modulation : Induction of apoptosis and cell cycle arrest in cancer cells has been observed, particularly in breast cancer cell lines.
Study on Anticancer Efficacy
A recent study investigated the anticancer activity of a series of benzenesulfonamides against multiple cancer cell lines. The results demonstrated that certain modifications to the benzodioxole structure significantly increased cytotoxicity and selectivity towards cancer cells while sparing normal cells.
Study on Antimicrobial Activity
Another study focused on the antimicrobial effects of sulfonamide derivatives, including those with benzodioxole structures. The findings indicated potent activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features:
- A benzodioxole ring (1,3-benzodioxole moiety), which contributes to metabolic stability and lipophilicity .
- A sulfonamide group (-SONH), enabling hydrogen bonding and interactions with biological targets like enzymes .
- Substituents: 5-chloro and 2-methoxy groups on the benzene ring, which modulate electronic effects and steric hindrance during reactions .
- A methyl linker between the benzodioxole and sulfonamide groups, influencing conformational flexibility . Methodological Insight: Use computational tools (e.g., DFT calculations) to map electrostatic potentials and predict nucleophilic/electrophilic sites.
Q. What are common synthetic routes for this sulfonamide derivative?
Synthesis typically involves:
- Step 1 : Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with a benzodioxole-methylamine derivative under basic conditions (e.g., pyridine) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Key Data : Yields range from 60–75% depending on solvent polarity and temperature control . Methodological Insight: Monitor reaction progress using TLC with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity (e.g., benzodioxole protons at δ 6.7–7.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 396.05) .
- HPLC : Assess purity (>95% by reverse-phase chromatography) . Methodological Insight: For complex spectra, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful water exclusion to avoid hydrolysis .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions . Data Contradiction: Some studies report lower yields (50–60%) with DMF due to byproduct formation; alternative solvents like THF may improve outcomes .
Q. What strategies are effective for identifying biological targets of this compound?
- Computational Docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase, cyclooxygenase) using AutoDock Vina .
- Competitive Binding Assays : Use fluorescent probes (e.g., dansylamide) to quantify displacement in enzyme inhibition studies .
- Proteomics : Perform affinity chromatography with immobilized compound to pull down interacting proteins . Methodological Insight: Validate hits with SPR (surface plasmon resonance) for kinetic binding analysis .
Q. How should researchers address contradictions in reported biological activity data?
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Purity Validation : Use LC-MS to confirm absence of impurities that may skew activity .
- Cross-Species Testing : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects . Example: Discrepancies in IC values may arise from differences in ATP levels in viability assays .
Q. What in vitro models are suitable for preliminary toxicity assessment?
- HepG2 Cells : Evaluate hepatotoxicity via MTT assays after 24–48 hr exposure .
- hERG Channel Assays : Screen for cardiac liability using patch-clamp electrophysiology .
- Cytokine Profiling : Use ELISA to detect pro-inflammatory responses in THP-1 macrophages . Methodological Insight: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize to solvent-only treatments .
Q. How can solubility challenges in aqueous buffers be mitigated?
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Increase solubility in alkaline buffers (pH 8–9) via sulfonamide deprotonation .
- Structural Analogs : Synthesize derivatives with PEGylated side chains to enhance hydrophilicity .
Q. What approaches are used to establish structure-activity relationships (SAR)?
- Substituent Variation : Replace the 5-chloro group with Br, F, or CF to assess electronic effects .
- Bioisosteric Replacement : Swap benzodioxole with indole or benzofuran to study ring size impact .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
Q. How can stability under physiological conditions be evaluated?
- Forced Degradation Studies : Expose to simulated gastric fluid (pH 1.2) or liver microsomes to track decomposition .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation over time .
- Temperature Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks to assess shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
